Enhanced Lipophilicity from 4-Methyl Substitution vs. Unsubstituted Thiazole-Pyridine
The 4-methyl group on the thiazole ring of 2-(4-methyl-1,3-thiazol-2-yl)pyridine directly increases its calculated lipophilicity (cLogP) compared to the unsubstituted analog, 2-(2-pyridyl)thiazole. This modification is a standard medicinal chemistry strategy to improve membrane permeability and oral bioavailability [1]. Structural-Activity Relationship (SAR) studies on derivatives of this core explicitly note that the methyl group at the 4-position enhances membrane permeability [2].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.89 ± 0.38 |
| Comparator Or Baseline | 2-(2-pyridyl)thiazole (unsubstituted): cLogP = 1.28 ± 0.27 |
| Quantified Difference | ΔcLogP ≈ +0.61 |
| Conditions | Calculated using ACD/Labs Percepta Platform (PhysChem Module) |
Why This Matters
A higher cLogP value indicates greater lipophilicity, a key parameter for predicting a compound's ability to passively diffuse across cell membranes, which is critical for intracellular target engagement and oral drug development.
- [1] ChemAxon. (n.d.). Calculated properties for 2-(4-methyl-1,3-thiazol-2-yl)pyridine and 2-(2-pyridyl)thiazole. Chemicalize Platform. View Source
- [2] Kuujia. (n.d.). CAS No 1083224-02-5: 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde. Structural-Activity Relationship Note. View Source
